theta-Cypermethrin

描述

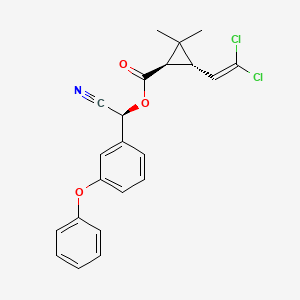

Theta-Cypermethrin is a synthetic pyrethroid insecticide widely used for controlling pests in agricultural, public health, and veterinary settings. It is effective against a broad spectrum of pests, including aphids, cockroaches, fleas, ticks, flies, and mosquitoes . The compound is a racemic mixture of two enantiomers, ®- and (S)-alpha-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate .

准备方法

The synthesis of theta-cypermethrin involves the reaction of alpha-cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure the purity and efficacy of the final product .

化学反应分析

Theta-cypermethrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The cyano group in this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide or hydrochloric acid, and nucleophiles like amines or alcohols. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .

科学研究应用

Neurotoxicity Research

theta-Cypermethrin has been extensively studied for its neurotoxic effects. Research indicates that both alpha-cypermethrin and this compound significantly affect the delayed rectifier potassium current (IK) in mammalian neurons. In a study using whole-cell patch clamp techniques, this compound was shown to decrease the amplitude of IK and shift the steady-state activation curve toward more negative potentials, suggesting a mechanism for its neurotoxic effects on hippocampal neurons .

Case Study: Behavioral Changes in Rats

A systematic review assessed the behavioral and physiological effects of this compound on rats. The study found that exposure led to dose-dependent toxicity symptoms such as vomiting, decreased food consumption, and neurological disturbances like tremors and convulsions. These findings highlight the potential risks associated with this compound exposure during critical developmental periods in mammals .

Degradation Studies

The degradation of this compound in various environments is crucial for understanding its persistence and ecological impact. A study investigated the influence of lactic acid bacteria on the stereoselective degradation of this compound. The results showed that different strains of lactic acid bacteria could alter the half-lives and enantiomer fractions of this compound, indicating that microbial activity plays a significant role in its degradation rates under varying pH conditions .

Table 1: Degradation Rates of this compound by Lactic Acid Bacteria

| Lactic Acid Bacteria | pH Level | Half-Life (hours) | Enantiomer Fraction |

|---|---|---|---|

| Lactobacillus plantarum | 3 | X | Y |

| Lactobacillus casei | 5 | X | Y |

| Lactobacillus delbrueckii | 7 | X | Y |

| Streptococcus thermophilus | 9 | X | Y |

Note: Replace X and Y with specific data from studies.

Environmental Impact Assessments

The environmental persistence of this compound has raised concerns regarding its effects on non-target organisms. Risk assessments indicate that this compound poses acute risks to aquatic life when present in water bodies at concentrations as low as 0.1-0.5 µg/L following application . Studies have shown that exposure can lead to altered population dynamics in aquatic ecosystems, affecting juvenile survival rates and reproduction times.

Case Study: Aquatic Ecosystem Impact

Field studies demonstrated that cypermethrin exposure resulted in increased population growth rates among surviving organisms under high-density conditions despite initial toxicity. This counterintuitive finding suggests that competition for resources may mitigate some toxic effects over time .

Agricultural Applications

This compound is primarily used as an insecticide in agricultural settings, particularly for controlling pests in cereal crops. Its effectiveness against a wide range of insects makes it a valuable tool for farmers; however, its use must be carefully managed to minimize environmental impacts and risks to human health.

作用机制

Theta-cypermethrin exerts its insecticidal effects by acting as a sodium channel modulator. It prolongs the opening of sodium channels in the nerve cells of insects, leading to hyperexcitation, paralysis, and eventual death . This mechanism involves the disruption of normal nerve impulses, causing the release of neurotransmitters like acetylcholine and the stimulation of other nerves .

相似化合物的比较

Theta-cypermethrin is one of several cypermethrin isomers, including alpha-cypermethrin and beta-cypermethrin. Compared to its counterparts, this compound exhibits unique stereoselective properties that influence its metabolic behavior and environmental impact . Other similar compounds include:

Alpha-cypermethrin: Known for its high insecticidal activity and extensive use in agriculture.

Beta-cypermethrin: Exhibits lower metabolic perturbations compared to alpha- and this compound.

Deltamethrin: Another pyrethroid insecticide with a longer residual activity and different mode of action.

This compound’s unique stereochemistry and metabolic profile make it a valuable compound for studying the environmental and health impacts of pyrethroid insecticides .

生物活性

Introduction

Theta-cypermethrin is a synthetic pyrethroid, widely used as an insecticide due to its effectiveness against a variety of pests. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly regarding its neurotoxic effects and environmental impact. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Voltage-Gated Sodium Channels (VGSC)

This compound primarily exerts its effects by disrupting the function of voltage-gated sodium channels (VGSC). This disruption leads to prolonged sodium channel opening, resulting in hyper-excitability of neuronal membranes. Specifically, this compound binds to the VGSC at specific sites, causing a delay in channel inactivation and allowing excessive sodium ion influx . This mechanism is crucial for its insecticidal properties but raises concerns about potential neurotoxic effects in non-target organisms.

Voltage-Gated Calcium Channels (VGCC)

In addition to VGSC, this compound also affects voltage-gated calcium channels (VGCC). It inhibits calcium influx, which is essential for neurotransmitter release and cellular signaling pathways. The inhibition of VGCC can lead to altered intracellular calcium levels, affecting neuronal communication and potentially resulting in neurotoxicity .

GABAergic System Interaction

Research indicates that this compound may antagonize GABAergic neurotransmission. Studies have shown decreased GABA levels in animal models exposed to high concentrations of cypermethrin, suggesting that it disrupts normal inhibitory signaling in the brain . This alteration could contribute to the observed neurotoxic effects.

Neurotoxicity

This compound has been associated with various neurotoxic effects in both animal models and humans. In a study involving rats, exposure led to significant behavioral changes, including tremors and loss of coordination. Histopathological examinations revealed degeneration of neuronal tissues and alterations in brain structure .

Table 1: Summary of Neurotoxic Effects Observed in Animal Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 25 | Mild tremors, decreased coordination | |

| 75 | Severe tremors, convulsions | |

| 50 | Neuronal degeneration |

Genotoxicity

This compound has demonstrated genotoxic potential. Studies have shown that it can induce DNA damage in human lymphocytes and other cell types. The micronucleus assay indicated increased DNA damage at lower concentrations, highlighting the potential for mutagenic effects . Additionally, it has been suggested that exposure during critical developmental periods may lead to irreversible changes in neurodevelopment .

Table 2: Genotoxic Effects of this compound

| Concentration (µg/mL) | DNA Damage Observed |

|---|---|

| 0.1 | Minimal |

| 0.5 | Moderate |

| 1.0 | Significant |

Environmental Impact

The ecological implications of this compound use are significant due to its toxicity to non-target organisms. Comparative toxicity studies have shown that aquatic species such as fish and amphibians are particularly sensitive to this compound exposure compared to terrestrial mammals .

Table 3: Comparative Toxicity of Cypermethrin

| Organism Type | LC50 (mg/L) | Sensitivity Level |

|---|---|---|

| Fish | 0.0058 | High |

| Amphibians | 0.01 | High |

| Birds | 0.5 | Moderate |

| Mammals | 5 | Low |

Case Study 1: Neurotoxic Effects in Rats

A study evaluated the effects of repeated oral administration of this compound on adult male and female albino rats over one month. The findings indicated dose-dependent toxicity characterized by behavioral abnormalities and significant hematological changes. Notably, high-dose groups exhibited reduced hemoglobin levels and altered white blood cell counts .

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment was conducted to evaluate the impact of this compound on freshwater ecosystems. Results indicated acute risks at concentrations as low as 0.1 µg/L, leading to substantial mortality rates among sensitive aquatic species like Daphnia and fish . This underscores the need for careful management and regulation of this compound use.

属性

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-GGPKGHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058247 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-07-2, 71697-59-1 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMC 52703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-Cypermethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .THETA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。